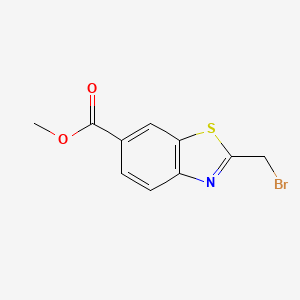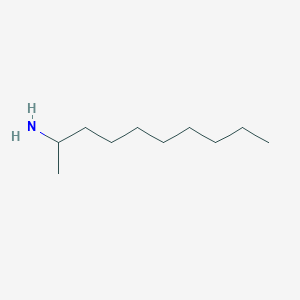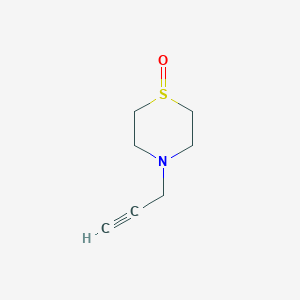
4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide is a heterocyclic compound that contains a sulfur atom within its ring structure. The presence of the propargyl group (a three-carbon chain with a triple bond) and the oxo group (a carbonyl group) makes this compound highly versatile in organic synthesis. It is used as a building block for more complex molecules and has applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide typically involves the reaction of a thiapiperidine derivative with a propargylating agent. One common method is the copper-catalyzed A3-type coupling process, which involves the reaction of formaldehyde, β-aminoalcohols, and acetylenes . This multicomponent reaction is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The propargyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiapiperidine derivatives.
Applications De Recherche Scientifique
4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide involves its interaction with molecular targets through its functional groups. The propargyl group can participate in cyclization reactions, while the oxo group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-propargyl oxazolidines
- N, N-dipropargyl vicinal amino alcohols
- Propargylated isatins
Uniqueness
4-(Prop-2-yn-1-yl)thiomorpholine 1-oxide is unique due to the presence of both the sulfur atom and the propargyl group within its structure. This combination provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C7H11NOS |
|---|---|
Poids moléculaire |
157.24 g/mol |
Nom IUPAC |
4-prop-2-ynyl-1,4-thiazinane 1-oxide |
InChI |
InChI=1S/C7H11NOS/c1-2-3-8-4-6-10(9)7-5-8/h1H,3-7H2 |
Clé InChI |
MNPCPRODRLJMKO-UHFFFAOYSA-N |
SMILES canonique |
C#CCN1CCS(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


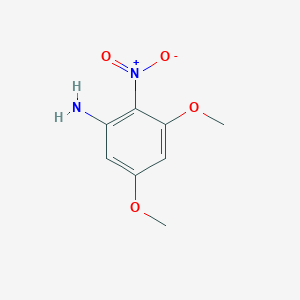
![Isothiazolo[4,3-D]pyrimidine](/img/structure/B8781686.png)
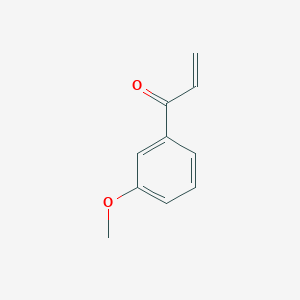
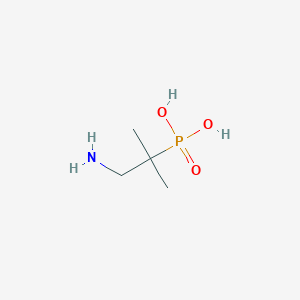
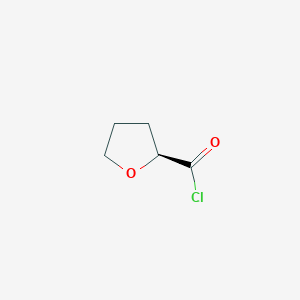
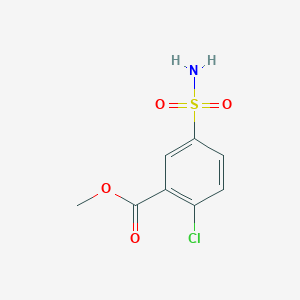
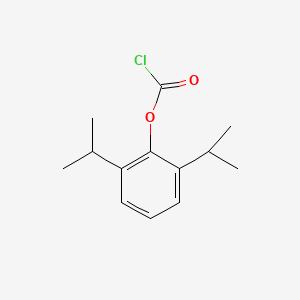
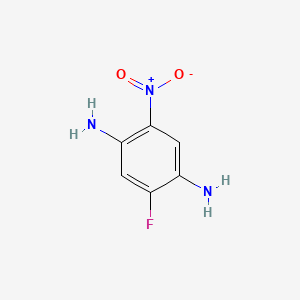
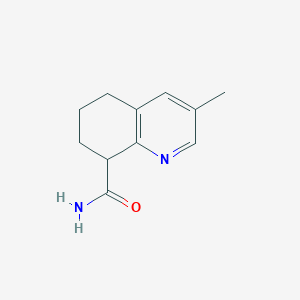
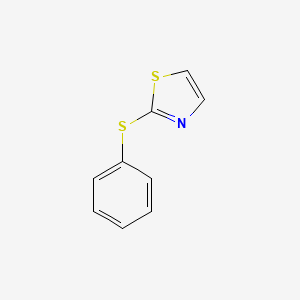
![3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B8781755.png)
![DIETHYL N-[4-[[(2,4-DIAMINO-6-PTERIDINYL)METHYL]METHYLAMINO]BENZOYL]-L-GLUTAMATE](/img/structure/B8781776.png)
